molecular formula C11H14FNO4S B2407060 (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride CAS No. 1169199-21-6

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride

Cat. No.: B2407060
CAS No.: 1169199-21-6
M. Wt: 275.29
InChI Key: WULYPZWRNSWJFH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is a chemical compound that belongs to the class of taurine derivatives. Taurine is an amino sulfonic acid that is important in various biological processes. The addition of a benzyloxycarbonyl group and a fluoride atom to the taurine structure enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride typically involves the protection of the amino group of taurine with a benzyloxycarbonyl group, followed by the introduction of a fluoride atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine. The fluoride atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

    Substitution: The fluoride atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoride atom.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, free amino derivatives, and various substituted taurine derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and transport.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. The fluoride atom can enhance the compound’s reactivity and stability. The compound may interact with enzymes and receptors involved in amino acid metabolism, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine: Lacks the fluoride atom, making it less reactive.

    (2S)-N-(Benzyloxycarbonyl)-2-ethyltaurine fluoride: Has an ethyl group instead of a methyl group, affecting its steric properties.

    (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride: Contains a chloride atom instead of fluoride, influencing its chemical reactivity.

Uniqueness

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is unique due to the presence of both the benzyloxycarbonyl group and the fluoride atom

Properties

IUPAC Name

benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYPZWRNSWJFH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.